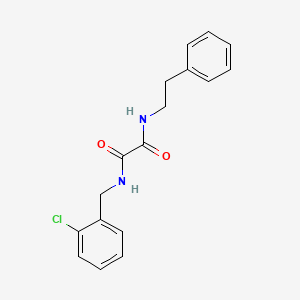

N1-(2-chlorobenzyl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

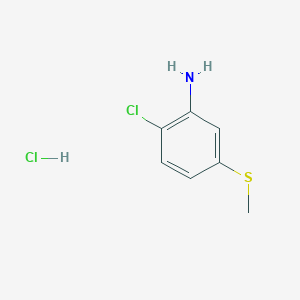

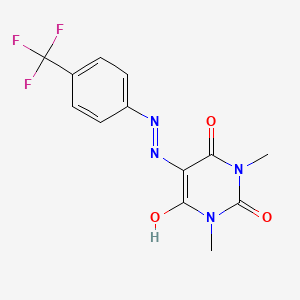

“N1-(2-chlorobenzyl)-N2-phenethyloxalamide” is a chemical compound . The molecule contains a total of 34 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The structure of the synthesized compound is determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of “this compound” includes 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications

Photocatalytic Applications

Photocatalytic decomposition of hazardous compounds has been a significant area of research. Studies on similar compounds, such as the photocatalytic decomposition of gaseous 1,2-dichlorobenzene on TiO2 films, indicate the potential for N1-(2-chlorobenzyl)-N2-phenethyloxalamide to be used in environmental remediation. The addition of ozone enhances the photocatalytic removal efficiency, suggesting that modifications to the chemical structure or the photocatalytic system could optimize the degradation of persistent organic pollutants in the air (Lu et al., 2012).

Material Science and Supramolecular Chemistry

In material science, the structural modification of benzene derivatives has led to the development of novel materials with unique properties. For instance, the synthesis of high molecular weight poly(p-phenyleneethynylene)s via alkyne metathesis employing "instant" catalysts showcases the potential of benzene derivatives in creating polymers with specific optical and electronic properties, which could be relevant for this compound in the development of new materials (Kloppenburg et al., 1999).

Environmental Chemistry

In environmental chemistry, the study of bacterial dehalorespiration with chlorinated benzenes, including the reductive dechlorination of chlorobenzenes under anaerobic conditions, suggests a biological approach to remediate environments contaminated with chlorinated organic compounds. This research opens up possibilities for employing this compound or its derivatives in bioremediation strategies to reduce the persistence of toxic pollutants in the environment (Adrian et al., 2000).

Future Directions

The future directions for research on “N1-(2-chlorobenzyl)-N2-phenethyloxalamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. Additionally, the structure-activity relationship (SAR) of benzimidazoles indicates that substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity . This could provide a direction for future research on “this compound”.

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes, such as 1-deoxy-d-xylulose 5-phosphate synthase (dxs), which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis .

Biochemical Pathways

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBWSSAWHKOWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)

![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2878119.png)

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)